4-ethyl-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide
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Description
4-ethyl-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H21NO3S2 and its molecular weight is 339.47. The purity is usually 95%.
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Scientific Research Applications
Photodynamic Therapy Application
The compound 4-ethyl-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide demonstrates potential in photodynamic therapy for cancer treatment. A related compound, zinc phthalocyanine substituted with benzenesulfonamide, exhibits high singlet oxygen quantum yield, crucial for Type II photosensitizers in photodynamic therapy. This suggests the compound could be beneficial in cancer treatment due to its good fluorescence properties and high singlet oxygen quantum yield (Pişkin, Canpolat, & Öztürk, 2020).
Molecular Structure and Crystal Packing
The molecular conformation and crystal structure of similar arylsulfonamide compounds have been studied, revealing differences in symmetry, molecular independent numbers, and packing, influenced by methylene groups. These insights are crucial for understanding the physical and chemical properties of the compound (de Castro et al., 2013).
Synthesis and Characterization for Medical Applications
Research on related benzenesulfonamide derivatives, such as celecoxib derivatives, indicates potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agent properties. These findings suggest that this compound may also hold similar therapeutic potentials (Küçükgüzel et al., 2013).
Supramolecular Architecture
The crystal structure of similar compounds, such as 4-methoxy-N-(4-methylphenyl)benzenesulfonamide, has been studied, focusing on its supramolecular architecture. This research could inform the understanding of this compound's potential molecular interactions and stability (Rodrigues et al., 2015).
Biofilm Inhibitory Action
The synthesis of new benzenesulfonamides has shown that they can act as biofilm inhibitors against Escherichia coli. This suggests a potential application for this compound in treating bacterial infections or inhibiting biofilm formation (Abbasi et al., 2019).
Carbonic Anhydrase Inhibition
Studies on sulfonamides incorporating a benzenesulfonamide scaffold have shown strong inhibitory effects on carbonic anhydrase isozymes. This suggests potential applications in treating conditions like glaucoma or edema (Casini et al., 2002).
Antiproliferative Activity
Research on benzenesulfonamides has also shown promising antiproliferative activities against cancer cell lines. Therefore, this compound may be a candidate for anticancer drug development (Gul et al., 2016).
Properties
IUPAC Name |
4-ethyl-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3S2/c1-3-14-4-6-16(7-5-14)22(18,19)17(9-10-20-2)12-15-8-11-21-13-15/h4-8,11,13H,3,9-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAMSBFLGJRIOJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N(CCOC)CC2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.